(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2-methoxy-phenyl)-amine
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Description
(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2-methoxy-phenyl)-amine (DMTHPA) is a synthetic organic compound that has been studied for a variety of applications in scientific research. DMTHPA is a small molecule that is composed of two aromatic rings, two methyl groups, and a thiazole ring. It is a versatile compound that can be used for a variety of applications, including as a ligand, catalyst, and drug. DMTHPA is also known as 2-methoxy-4,4-dimethyl-4,5-dihydrothiazol-2-yl-phenylamine.
Scientific Research Applications
Detection of Zn²⁺ Concentrations
This compound is used in the FluoZin™-2 indicators, which are designed to detect Zn²⁺ concentrations that are present in synaptic vesicles and released in response to electrical stimulation or excitotoxic agonists . The indicators are based on the N-(2-methoxyphenyl)iminodiacetate chelator and are designed for detection of Zn²⁺ in the 0-100μM range with minimal interfering Ca²⁺ sensitivity .
Cell Viability and Proliferation
The compound is used in the FluoZin™-2, AM product, which is a cell-permeant form of the indicator . It is used in applications related to cell viability and proliferation . The FluoZin™-2, AM has a Kd for Zn²⁺ of 2.0 μM and exhibits a fluorescence enhancement upon binding Zn²⁺ .
Drug Discovery and Development
The compound’s ability to detect Zn²⁺ concentrations makes it useful in the field of drug discovery and development . By understanding the ionic homeostasis and signaling within cells, researchers can identify and validate targets and leads for new drugs .
Leishmanicidal Activity
There is a study that characterizes the effect of a similar compound, N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, against Leishmania mexicana . While this is not the exact same compound, it suggests potential applications in the field of parasitology and infectious disease research .
properties
IUPAC Name |
N-(2-methoxyphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-12(2)8-16-11(14-12)13-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBBOSOPLSMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
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